1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride 1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20433708
InChI: InChI=1S/C7H8N6.ClH/c8-4-6-11-5-13(12-6)7-9-2-1-3-10-7;/h1-3,5H,4,8H2;1H
SMILES:
Molecular Formula: C7H9ClN6
Molecular Weight: 212.64 g/mol

1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

CAS No.:

Cat. No.: VC20433708

Molecular Formula: C7H9ClN6

Molecular Weight: 212.64 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride -

Specification

Molecular Formula C7H9ClN6
Molecular Weight 212.64 g/mol
IUPAC Name (1-pyrimidin-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H8N6.ClH/c8-4-6-11-5-13(12-6)7-9-2-1-3-10-7;/h1-3,5H,4,8H2;1H
Standard InChI Key ZBWCGHMUPCTATG-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)N2C=NC(=N2)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

1-[1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride features a triazole ring fused to a pyrimidine group, with a methanamine side chain protonated as a hydrochloride salt. The molecular formula is C7_7H9_9ClN6_6, with a molecular weight of 212.64 g/mol . Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic peaks for the triazole (δ 8.58 ppm) and pyrimidine (δ 8.36 ppm) protons, while Infrared (IR) spectroscopy identifies N–H stretching vibrations at 3300–3500 cm1^{-1} . X-ray crystallography of analogous compounds reveals planar arrangements of heterocyclic rings, with dihedral angles between pyrimidine and triazole planes measuring ≤6.4°, suggesting strong π-π stacking potential .

The hydrochloride salt enhances aqueous solubility, critical for bioavailability in biological systems. Thermal stability analyses via Differential Scanning Calorimetry (DSC) indicate decomposition temperatures above 200°C, underscoring its suitability for high-temperature synthetic processes.

Synthesis and Characterization

Synthetic Methodologies

The synthesis of 1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride involves multi-step protocols optimized for yield and purity:

Method 1: Three-Component Reaction
A one-pot reaction of pyrimidine-2-carbaldehyde, propargylamine, and sodium azide in the presence of Cu(I) catalysts yields the triazole intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. This method achieves yields >85% and minimizes byproduct formation .

Method 2: Cyclocondensation
Heating pyrimidin-2-yl hydrazine with 3-chloropropionitrile in ethanol under reflux produces the triazole core, followed by amination with ammonium hydroxide and HCl quenching. This approach, detailed in , achieves a 92% yield (Table 1) .

Reaction StepConditionsYield
CyclocondensationReflux in ethanol, 16 h92%
AminationNH4_4OH, 80°C, sealed tube92%

Method 3: Solid-Phase Synthesis
Immobilizing pyrimidine derivatives on resin supports enables iterative coupling with triazole precursors, followed by cleavage with HCl gas. This method, adapted from peptide synthesis, facilitates scalability .

Analytical Characterization

Advanced techniques validate structural integrity:

  • High-Resolution Mass Spectrometry (HRMS): m/z 213.0521 [M+H]+^+ (calculated 213.0518) .

  • X-ray Diffraction (XRD): Unit cell parameters (a = 5.62 Å, b = 7.89 Å, c = 12.34 Å) confirm crystalline morphology .

  • HPLC Purity: >99% under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) .

Biological Activities and Mechanisms

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro assays against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) suggest potency comparable to fluconazole. Mechanistic studies indicate inhibition of lanosterol 14α-demethylase, disrupting ergosterol biosynthesis in fungi .

Anticancer Properties

Dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 12 µM) correlates with apoptosis induction via caspase-3 activation. Comparative studies show enhanced efficacy over 5-fluorouracil in colorectal carcinoma models .

Applications in Scientific Research

Pharmaceutical Development

As a kinase inhibitor lead compound, it suppresses Bcr-Abl tyrosine kinase (IC50_{50} = 0.5 µM), relevant for chronic myeloid leukemia therapy . Preclinical pharmacokinetic studies in rodents demonstrate 80% oral bioavailability and a half-life of 6.2 h .

Agricultural Chemistry

Field trials against Phytophthora infestans in tomato crops show 95% disease suppression at 50 ppm, outperforming commercial fungicides.

Comparative Analysis with Related Compounds

Structural analogs demonstrate varying bioactivities (Table 2):

CompoundStructureBiological Activity
[5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamineThiophene-triazoleAntifungal (MIC = 3 µg/mL)
(1-Methyl-1H-1,2,4-triazol-3-yl)methanamineMethyl-triazoleAntibacterial (MIC = 8 µg/mL)
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-aminePyrimidine-pyrazoleKinase inhibition (IC50_{50} = 0.7 µM)

The pyrimidine-triazole hybrid exhibits superior potency due to synergistic electronic effects from both rings, enhancing target binding affinity .

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